

# An In-depth Technical Guide to XYD129: A Novel CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XYD129    |           |
| Cat. No.:            | B15541841 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

**XYD129** is a novel and potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300.[1][2][3] These proteins are critical epigenetic regulators and have been identified as promising therapeutic targets in various malignancies, particularly acute myeloid leukemia (AML).[1][2][3][4] **XYD129** demonstrates a significant advancement in the field of targeted protein degradation, exhibiting potent anti-proliferative effects in AML cell lines and substantial tumor growth inhibition in preclinical xenograft models.[1][2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental protocols associated with **XYD129**.

## **Discovery and Development Timeline**

**XYD129** emerged from a research program focused on developing degraders for epigenetic targets. The timeline below outlines the key preclinical development milestones leading to its identification as a promising lead compound.

• February 6, 2024 (Manuscript Received): The initial research findings detailing the design, synthesis, and preliminary evaluation of a series of CBP/p300 PROTAC degraders, including XYD129 (also referred to as compound 11c), were formally submitted for publication.[3]







June 3, 2024 (Manuscript Published Online): The research was published online in the
Journal of Medicinal Chemistry, formally disclosing the structure, mechanism, and preclinical
efficacy of XYD129 to the scientific community.[1][2][3]

## **Mechanism of Action**

**XYD129** functions as a bifunctional molecule, a hallmark of PROTAC technology. It is composed of three key components: a ligand that binds to the target proteins (CBP/p300), a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon or CRBN), and a linker connecting the two.[2][5]

The mechanism proceeds as follows:

- Ternary Complex Formation: XYD129 simultaneously binds to both CBP/p300 and the CRBN
   E3 ligase, bringing them into close proximity to form a ternary complex.[1][2][3]
- Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the CBP/p300 protein.
- Proteasomal Degradation: The poly-ubiquitinated CBP/p300 is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides, effectively eliminating it from the cell. XYD129 is then released and can act catalytically to induce the degradation of further CBP/p300 molecules.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia Journal of Medicinal Chemistry Figshare [acs.figshare.com]



- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to XYD129: A Novel CBP/p300 PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541841#the-discovery-and-development-timeline-of-xyd129]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com